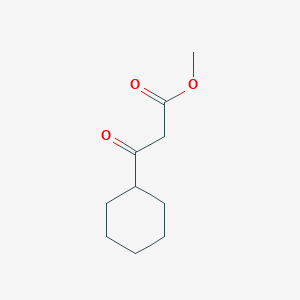

Methyl 3-cyclohexyl-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyclohexyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOOVIILBQHHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451670 | |

| Record name | Methyl 3-cyclohexyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64670-15-1 | |

| Record name | Methyl 3-cyclohexyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Cyclohexyl 3 Oxopropanoate and Analogous β Keto Esters

Classical Ester Condensation Approaches

Traditional methods for synthesizing β-keto esters, including methyl 3-cyclohexyl-3-oxopropanoate, primarily rely on ester condensation reactions. These methods have been foundational in organic chemistry for their robustness and versatility.

Claisen Condensation and Related Reactions for β-Keto Ester Synthesis

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. jove.comwikipedia.org The reaction requires at least one of the esters to have an α-proton, making it enolizable. wikipedia.org The typical base used is the sodium alkoxide corresponding to the alcohol portion of the ester to avoid transesterification. libretexts.org

The mechanism involves the deprotonation of an α-proton by the base to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. jove.com A key driving force for the reaction is the deprotonation of the newly formed β-keto ester, which has an acidic proton between the two carbonyl groups. jove.comwikipedia.org

A variation of this is the Dieckmann condensation, which is an intramolecular Claisen condensation of a molecule containing two ester groups, leading to the formation of a cyclic β-keto ester. wikipedia.org For the synthesis of this compound, a crossed Claisen condensation would be employed, where one ester has no α-hydrogens. organic-chemistry.orglibretexts.org For instance, reacting methyl cyclohexanecarboxylate (B1212342) with methyl acetate (B1210297) in the presence of a suitable base could theoretically yield the desired product.

Acylation Reactions Utilizing Acid Chlorides for β-Keto Ester Formation

Another classical approach involves the acylation of esters with acid chlorides. This method can be highly effective for producing β-keto esters. A notable example is the Ti-crossed-Claisen condensation, which successfully couples carboxylic esters and acid chlorides in the presence of TiCl₄, tributylamine, and N-methylimidazole, resulting in good yields and high selectivity. nih.gov This method has been demonstrated to be applicable to a wide range of substrates, including the synthesis of complex molecules. nih.gov

A specific synthesis of this compound involves the reaction of methyl acetate and cyclohexanecarboxylic acid chloride. chemicalbook.com Another documented procedure describes the synthesis of various β-keto esters by reacting excess methyl acetoacetate (B1235776) with barium oxide, followed by acylation with an acid chloride and subsequent cleavage. acs.org This method yielded methyl 4-cyclohexyl-3-oxobutanoate in 67% yield. acs.org

Advanced and Green Chemistry Synthetic Routes

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of enzyme-catalyzed reactions and syntheses in aqueous media.

Enzyme-Catalyzed Synthesis of Ester Products

Enzymes, particularly lipases, have emerged as powerful biocatalysts for the synthesis of β-keto esters. researchgate.net Lipase-catalyzed transesterification offers a mild and environmentally friendly alternative to traditional chemical methods. researchgate.netgoogle.com For example, Candida antarctica lipase (B570770) B (CALB), often immobilized, has been shown to effectively catalyze the transesterification of β-keto esters with various alcohols under solvent-free conditions, achieving high yields. researchgate.netgoogle.com

Research has demonstrated that a combination of different enzymes can lead to a synergistic effect, enhancing the reaction yield. For instance, a mixture of enzymes including CALB, proteases from Carica papaya, and lipases from Rhizopus niveus and Pseudomonas sp. resulted in higher yields of transesterified β-keto esters compared to individual enzymes. researchgate.net These enzymatic methods are not only efficient but can also exhibit high chemoselectivity and enantioselectivity. google.comgoogle.com

Water-Phase Green Synthesis Methodologies

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. While some reactions are challenging in aqueous media, methods have been developed for the synthesis of β-keto esters in water. researchgate.net For example, the reduction of α-keto substituted acrylate (B77674) compounds using a Hantzsch ester in water, catalyzed by thiourea, has been reported to produce the corresponding saturated β-keto esters in moderate to high yields. researchgate.net Additionally, the use of unmodified E. coli cells for the reduction of keto-acrylic compounds in aqueous media demonstrates a rapid, chemo- and enantioselective biotransformation under mild conditions. researchgate.net

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral β-keto esters and their derivatives is of significant interest due to their application in the production of enantiomerically pure pharmaceuticals and other biologically active molecules.

Stereoselective reduction of the keto group in β-keto esters is a common strategy to produce chiral β-hydroxy esters. Genetically engineered baker's yeast (Saccharomyces cerevisiae) has been developed to improve the stereoselectivity of these reductions. acs.orgnih.gov By creating strains that either lack or overexpress specific reductase enzymes, researchers have been able to achieve higher stereoselectivities in the reduction of a series of β-keto esters. acs.orgnih.gov

Another approach involves the use of chiral catalysts. For instance, cinchona alkaloids have been used as catalysts for the enantioselective α-chlorination of β-keto esters, yielding products with high enantiomeric excess. acs.org Furthermore, stereoselective reduction of α-alkoxy-β-keto esters using reagents like potassium tri(sec-butyl)-borohydride and zinc borohydride (B1222165) has been successfully employed in the synthesis of natural products. tandfonline.com The development of stereoselective olefination reactions of α-fluoro-β-keto esters also provides a route to important α-fluoro-α,β-unsaturated esters. thieme-connect.com

Compound Information

| Compound Name |

| This compound |

| Methyl acetate |

| Cyclohexanecarboxylic acid chloride |

| Methyl cyclohexanecarboxylate |

| Methyl acetoacetate |

| Methyl 4-cyclohexyl-3-oxobutanoate |

| Ethyl diazoacetate |

| α-fluoro-β-keto esters |

| α-fluoro-α,β-unsaturated esters |

| β-hydroxy esters |

| α-alkoxy-β-keto esters |

Research Findings on β-Keto Ester Synthesis

| Synthetic Method | Reactants | Catalyst/Reagent | Product | Yield | Reference |

| Acylation | Methyl acetoacetate, various acid chlorides | Barium oxide/Methanol (B129727) | Various β-keto esters | 67-84% | acs.org |

| Ti-crossed-Claisen | Carboxylic esters, acid chlorides | TiCl₄-Bu₃N-N-methylimidazole | Various β-keto esters | ~48-95% | nih.gov |

| Enzymatic Transesterification | Alcohols, ethyl/tert-butyl acetoacetate | Combination of enzymes (e.g., CALB) | Various β-keto esters | up to 96% | researchgate.net |

| Green Synthesis | α-keto substituted acrylates, Hantzsch ester | Thiourea (in water) | Saturated β-keto esters | 38-95% | researchgate.net |

| Stereoselective Reduction | β-keto esters | Genetically engineered baker's yeast | β-hydroxy esters | - | acs.orgnih.gov |

| Stereoselective Chlorination | β-keto esters, N-chlorosuccinimide | Cinchona alkaloids | α-chloro-β-keto esters | up to >99% | acs.org |

Asymmetric Approaches Employing Chiral Auxiliaries

The asymmetric synthesis of β-keto esters often employs chiral auxiliaries to control the stereochemical outcome of reactions. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org

One common strategy involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.org These auxiliaries can be N-acylated with an acid chloride, and the resulting imide can undergo stereoselective alkylation. Another notable chiral auxiliary is camphorsultam, also known as Oppolzer's sultam. wikipedia.org It has been effectively used in various asymmetric reactions, including Michael additions and Claisen rearrangements, to produce chiral products with high diastereoselectivity. wikipedia.org For instance, the lithium base-promoted Michael addition of thiols to N-methacryloylcamphorsultam yields the corresponding addition products with high diastereoselectivity. wikipedia.org

Pseudoephedrine is another versatile chiral auxiliary. It can be used to synthesize chiral α-substituted ketones. The alkylation of pseudoephedrine amides occurs with high diastereoselectivity. The auxiliary can then be removed by hydrolysis to yield the chiral ketone.

The use of chiral auxiliaries has also been extended to the synthesis of fluorinated β-keto esters. For example, the use of a chiral diamine like trans-1,2-diaminocyclohexane allows for the synthesis of enantioenriched α-SCF3-tetrasubstituted β-keto esters with up to 91% enantiomeric excess (ee). mdpi.com

Recent advancements have also focused on catalytic asymmetric methods. For instance, chiral palladium complexes have been shown to be effective catalysts for the enantioselective fluorination of various β-ketoesters, achieving excellent enantioselectivities in the range of 83-94% ee. acs.org Similarly, chiral diphosphine-ruthenium complexes are powerful tools for the enantioselective hydrogenation of β-keto esters. researchgate.net

Preparation of Functionalized this compound Analogs

Synthesis of α,α-Difluoro-β-keto Esters

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of α,α-difluoro-β-keto esters is therefore of considerable interest.

One common method for the synthesis of these compounds is through deoxyfluorination of the corresponding β-keto ester. Reagents like (diethylamino)sulfur trifluoride (DAST) can be used for this transformation. researchgate.netnih.gov For example, the reaction of 4-oxo-heptanedioic acid diethyl ester with DAST yields the corresponding difluoro-intermediate. researchgate.net However, DAST is a toxic reagent, which is a significant drawback. nih.gov

An alternative approach involves the oxidation of a β-hydroxy-α,α-difluoro ester using a reagent like the Dess-Martin periodinane. nih.gov This method provides a route to α,α-difluoro-β-keto esters from readily available starting materials. nih.gov Another strategy is the decarboxylative aldol (B89426) reaction of α,α-difluoro-β-keto esters, which provides access to difluoroenolates that can then react with various electrophiles. nih.gov

Recent developments include photoinduced diversity-oriented synthesis. This approach uses easily accessible β-enamino esters and bromodifluoroacetates as building blocks to synthesize a variety of fluorinated compounds, including α-ketoester β-enamino esters and 3,3-difluoro-4-pyrrolin-2-ones. rsc.orgrsc.org

Below is a table summarizing various methods for the synthesis of α,α-difluoro-β-keto esters.

| Starting Material | Reagent | Product | Yield | Reference |

| β-keto ester | (Diethylamino)sulfur trifluoride (DAST) | α,α-difluoro-β-keto ester | 43% | researchgate.net |

| β-hydroxy-α,α-difluoro ester | Dess-Martin periodinane | α,α-difluoro-β-keto ester | - | nih.gov |

| β-enamino ester and bromodifluoroacetate | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst) | α-ketoester β-enamino ester | 67% | rsc.org |

Derivatization to Diazo-β-keto Esters (e.g., Methyl 3-cyclohexyl-2-diazo-3-oxopropanoate)

Diazo compounds are highly versatile intermediates in organic synthesis. constructor.university The synthesis of α-diazo-β-keto esters, such as methyl 3-cyclohexyl-2-diazo-3-oxopropanoate, is typically achieved through a diazo-transfer reaction. mdpi.com This reaction involves the transfer of a diazo group from a donor, usually a sulfonyl azide (B81097), to a CH-acidic compound like a β-keto ester. thieme-connect.de

A common protocol for this transformation involves reacting the β-keto ester with an azide, such as 4-acetamidobenzenesulfonyl azide, in the presence of a base like tert-butylamine (B42293) (t-BuNH2) in a suitable solvent like tetrahydrofuran (B95107) (THF). mdpi.com This method has been used to synthesize a variety of α-diazo-β-keto esters in good to excellent yields (81-96%). mdpi.com

Another approach utilizes N-acylbenzotriazoles for the acylation of diazomethyl anions to form α-diazo-β-keto esters. nih.govrsc.org Lewis acids can also be employed to promote the reaction between a diazo ester and a hydrazone aldehyde to produce a hydrazone β-keto ester. google.com

The resulting α-diazo-β-keto esters can be further transformed. For instance, they can be chemically reduced using sodium borohydride to yield α-diazo-β-hydroxy esters. mdpi.com

The table below summarizes the synthesis of various α-diazo-β-keto esters via diazo-transfer reaction.

| β-Keto Ester Substituent (R) | Product | Yield | Reference |

| N3CH2 | Ethyl 2-diazo-4-azido-3-oxobutanoate | - | mdpi.com |

| ClCH2 | Ethyl 4-chloro-2-diazo-3-oxobutanoate | 96% | mdpi.com |

| BrCH2 | Ethyl 4-bromo-2-diazo-3-oxobutanoate | 95% | mdpi.com |

| CH3OCH2 | Ethyl 2-diazo-4-methoxy-3-oxobutanoate | 81% | mdpi.com |

| NCSCH2 | Ethyl 2-diazo-3-oxo-4-isothiocyanatobutanoate | 85% | mdpi.com |

| CH3 | Ethyl 2-diazo-3-oxopentanoate | 90% | mdpi.com |

| Ph | Ethyl 2-diazo-3-oxo-3-phenylpropanoate | 92% | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Cyclohexyl 3 Oxopropanoate

Enolization and Tautomerism Studies

Methyl 3-cyclohexyl-3-oxopropanoate, like other β-keto esters, exists as a mixture of keto and enol tautomers. libretexts.org This equilibrium is a fundamental characteristic that profoundly influences its reactivity. libretexts.org The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and conjugation of the C=C double bond with the carbonyl group. masterorganicchemistry.comresearchgate.net

The position of the keto-enol equilibrium is sensitive to various factors, including the solvent. nih.govchemrxiv.org In non-polar solvents, the intramolecularly hydrogen-bonded enol form is generally favored, whereas in polar, protic solvents, the keto form may be more prevalent due to intermolecular hydrogen bonding with the solvent. chemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this tautomerism. researchgate.netencyclopedia.pub The chemical shifts of the protons and carbons in both the keto and enol forms are distinct, allowing for the determination of the equilibrium constant in different solvents and at various temperatures. conicet.gov.ar For instance, the enolic proton typically appears as a highly deshielded signal in the ¹H NMR spectrum. conicet.gov.ar

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. libretexts.orgmasterorganicchemistry.com Under acidic conditions, protonation of the carbonyl oxygen is followed by deprotonation at the α-carbon. libretexts.orgyoutube.com In basic media, an enolate is formed by deprotonation of the α-carbon, which is subsequently protonated on the oxygen atom. libretexts.orglibretexts.org

Nucleophilic Additions and Substitutions at Carbonyl Centers

The two carbonyl groups in this compound, the ketone and the ester, are both electrophilic centers susceptible to nucleophilic attack. researchgate.netlibretexts.org The reactivity of these centers can often be controlled by the choice of nucleophile and reaction conditions. youtube.com

Strong nucleophiles, such as Grignard reagents, will typically add to the more reactive ketone carbonyl. youtube.com This reaction, after an acidic workup, yields a tertiary alcohol. The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated. youtube.comyoutube.com

Weaker nucleophiles, or reactions where the ester carbonyl is selectively targeted, can also be achieved. For instance, transesterification can occur under specific catalytic conditions, often involving the enol form where chelation to a catalyst can activate the ester carbonyl. rsc.org The selective transesterification of β-keto esters over other types of esters highlights the unique reactivity imparted by the 1,3-dicarbonyl moiety. rsc.org

α-Functionalization Reactions of the Active Methylene (B1212753) Group

The methylene group situated between the two carbonyl groups is highly acidic due to the resonance stabilization of the resulting carbanion (enolate). This "active methylene" group is a key site for various carbon-carbon and carbon-heteroatom bond-forming reactions. youtube.com

Alkylation and Acylation Reactions

The enolate of this compound, readily formed by treatment with a suitable base, is a potent nucleophile that can undergo alkylation with alkyl halides. youtube.comrsc.org The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions. google.comresearchgate.net Cesium carbonate has been shown to be an effective base for the dialkylation of active methylene compounds. researchgate.net

Acylation of the active methylene group can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction introduces an additional acyl group at the α-position, leading to the formation of a β,δ-triketo ester.

Halogenation Reactions (e.g., Fluorination)

The active methylene group can be halogenated using various electrophilic halogenating agents. youtube.comlibretexts.org For instance, fluorination can be accomplished with reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. mdpi.com The development of catalytic enantioselective fluorination methods is of significant interest, particularly for the synthesis of chiral fluorinated building blocks for the pharmaceutical industry. mdpi.comnih.govresearchgate.net Both metal-catalyzed and organocatalytic approaches, including phase-transfer catalysis, have been successfully employed for the asymmetric fluorination of β-keto esters. mdpi.comnih.gov Deoxofluorination using reagents like sulfur tetrafluoride (SF₄) can also be used to introduce fluorine atoms. thieme.dethieme-connect.com

Diazo Transfer Reactions

The reaction of this compound with a diazo transfer reagent, such as tosyl azide (B81097) or 4-acetamidobenzenesulfonyl azide (p-ABSA), in the presence of a base, leads to the formation of a diazo compound at the α-position. researchgate.netrsc.orgmdpi.comnih.gov This reaction proceeds via the deprotonation of the active methylene group to form the enolate, which then attacks the azide. The outcome of the reaction can be influenced by the structure of the azide and the solvent polarity. nih.gov The resulting α-diazo-β-keto esters are versatile intermediates in organic synthesis. mdpi.comnih.gov

Decarboxylative Processes and Their Reaction Mechanisms

β-Keto esters like this compound can undergo decarboxylation upon heating, particularly under acidic or basic conditions, to yield a ketone. youtube.commasterorganicchemistry.com The reaction proceeds through the enol intermediate. youtube.com The mechanism involves a cyclic, concerted transition state where the carboxyl group is lost as carbon dioxide. masterorganicchemistry.comyoutube.com

Intramolecular and Intermolecular Cyclization Reactions

This compound, as a versatile β-keto ester, is a valuable precursor for the synthesis of various heterocyclic and carbocyclic ring systems through both intramolecular and intermolecular cyclization reactions. These transformations are fundamental in organic synthesis, providing access to complex molecular architectures from relatively simple starting materials. The reactivity of the dicarbonyl moiety and the enolizable nature of the α-protons are key to its utility in these cyclization strategies.

Intermolecular Cyclization Reactions

Intermolecular cyclizations involving this compound and a suitable reaction partner are a common method for constructing diverse heterocyclic scaffolds. These reactions often proceed through a cascade of bond-forming events, initiated by the nucleophilic character of the β-keto ester or its enolate.

One significant example of an intermolecular cyclization is the synthesis of quinoline (B57606) derivatives. While specific studies on this compound are not prevalent in the readily available literature, the analogous reaction with methyl 3-cyclopropyl-3-oxopropanoate provides a strong precedent for its reactivity. In a patented process, methyl 3-cyclopropyl-3-oxopropanoate is reacted with 2-amino-4'-fluorobenzophenone (B132669) in the presence of an acid catalyst, such as sulfuric acid, to yield a methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate. google.com This transformation is a variation of the Combes quinoline synthesis. The reaction is typically carried out in a solvent like methanol (B129727) and heated to drive the condensation and subsequent cyclization. google.com It is highly probable that this compound would undergo a similar reaction to produce the corresponding 2-cyclohexyl-quinoline derivative.

The general mechanism for this type of quinoline synthesis involves the initial formation of an enamine from the β-keto ester and the aminobenzophenone, followed by an acid-catalyzed intramolecular electrophilic attack of the activated carbonyl group onto the aniline (B41778) ring, and subsequent dehydration to form the aromatic quinoline ring system.

Beyond quinoline synthesis, β-keto esters like this compound are classical components in other multicomponent reactions that lead to heterocyclic systems. These include:

Hantzsch Pyridine (B92270) Synthesis: This reaction involves the condensation of a β-keto ester (two equivalents), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. scribd.comwikipedia.orgorganic-chemistry.org The product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative. wikipedia.org The reaction is highly versatile and allows for the introduction of various substituents on the resulting pyridine ring.

Biginelli Reaction: This is a one-pot cyclocondensation between a β-keto ester, an aldehyde, and urea (B33335) or thiourea, typically under acidic conditions. wikipedia.orgorganic-chemistry.org The products are 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are of significant interest in medicinal chemistry. wikipedia.orgbeilstein-journals.orgnih.gov

The following table summarizes the potential intermolecular cyclization reactions of this compound based on the known reactivity of β-keto esters.

| Reaction Name | Reactants | Product Class |

| Combes-type Quinoline Synthesis | 2-aminobenzophenone derivative, Acid catalyst | Substituted Quinoline |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia/Ammonium salt | 1,4-Dihydropyridine |

| Biginelli Reaction | Aldehyde, Urea/Thiourea, Acid catalyst | 3,4-Dihydropyrimidin-2(1H)-one/thione |

Intramolecular Cyclization Reactions

Intramolecular cyclization of derivatives of this compound can be employed to form new rings, particularly carbocycles. The most prominent example of such a reaction for β-keto esters is the Dieckmann condensation. This reaction involves the base-promoted intramolecular cyclization of a diester to form a cyclic β-keto ester.

To undergo a Dieckmann condensation, the this compound would first need to be elaborated into a suitable diester. For instance, alkylation of the α-carbon with a haloester would provide the necessary precursor. The subsequent treatment with a strong base, such as an alkoxide, would then induce cyclization. The mechanism involves the formation of an enolate which then attacks the ester carbonyl, leading to a cyclic β-keto ester after loss of the alkoxy group.

While specific examples of Dieckmann condensations starting from this compound are not detailed in the surveyed literature, the principles of this reaction are well-established for a wide range of diesters and represent a plausible synthetic route to cyclohexyl-substituted cyclic ketones.

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 3 Cyclohexyl 3 Oxopropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the definitive assignment of protons and carbons within a molecular structure.

Proton (¹H) NMR spectroscopy of methyl 3-cyclohexyl-3-oxopropanoate reveals distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The ¹H NMR spectrum of a related compound, methyl 3-cyclopropyl-3-oxopropanoate, shows characteristic peaks that can be used for interpretation by analogy. chemicalbook.com The protons of the methyl ester group (-OCH₃) typically appear as a singlet in the range of 3.6-3.8 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the ester are observed as a singlet around 3.4-3.6 ppm. The protons of the cyclohexyl ring exhibit a complex pattern of multiplets in the upfield region, typically between 1.0 and 2.5 ppm, due to spin-spin coupling between adjacent non-equivalent protons. The proton attached to the carbon bearing the carbonyl group (α-proton) on the cyclohexyl ring will be shifted further downfield compared to the other cyclohexyl protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.7 | Singlet |

| -C(O)CH₂C(O)- | 3.5 | Singlet |

| Cyclohexyl -CH- | 2.3-2.5 | Multiplet |

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the ketone and ester functionalities are the most deshielded, appearing at the downfield end of the spectrum (typically 190-210 ppm for the ketone and 165-175 ppm for the ester). The carbon of the methyl ester (-OCH₃) resonates around 52 ppm. The methylene carbon between the two carbonyl groups appears in the range of 45-55 ppm. The carbons of the cyclohexyl ring will produce a series of signals in the upfield region, generally between 25 and 50 ppm. The carbon atom of the cyclohexyl ring attached to the carbonyl group will be the most downfield of the ring carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone C=O | ~205 |

| Ester C=O | ~170 |

| -OCH₃ | ~52 |

| -C(O)CH₂C(O)- | ~50 |

| Cyclohexyl -CH-C(O)- | ~55 |

For fluorinated analogs of this compound, Fluorine (¹⁹F) NMR spectroscopy is a crucial analytical tool. rsc.org ¹⁹F NMR is highly sensitive and provides distinct signals for fluorine atoms in different chemical environments. For instance, in a derivative such as 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea, the trifluoromethyl groups (-CF₃) would give a sharp singlet in the ¹⁹F NMR spectrum. researchgate.net The chemical shifts and coupling constants (J-couplings) between fluorine and nearby protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) can provide valuable information about the molecule's three-dimensional structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. docbrown.info This precision allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₆O₃), the calculated exact mass is 184.1103. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing an unambiguous identification of the molecular formula. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. massbank.jp In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing fine, charged droplets. The solvent evaporates, leaving behind charged molecular ions, typically protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound, the expected [M+H]⁺ ion would have an m/z of 185.1176. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Common fragmentation pathways for β-keto esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. For this compound, a β-keto ester, the IR spectrum reveals characteristic absorption bands that confirm its structure.

The most prominent features in the IR spectrum of a β-keto ester like this compound are the carbonyl (C=O) stretching vibrations. Due to the presence of both a ketone and an ester functional group, two distinct carbonyl peaks are typically observed. Saturated open-chain ketones and six-membered cyclic ketones absorb around 1715 cm⁻¹. libretexts.org The ester carbonyl group in a saturated ester shows a strong absorbance at approximately 1735 cm⁻¹. libretexts.org

The presence of keto-enol tautomerism in β-keto esters can further influence the IR spectrum. The enol form can exhibit absorption bands for a conjugated carbonyl group and a carbon-carbon double bond (C=C). In some cyclic β-ketoesters, bands have been observed in the ranges of 1656-1660 cm⁻¹ and 1618-1624 cm⁻¹, attributed to the carbonyl and C=C unsaturation in the conjugated chelate enolic form, respectively. acs.org The exact position of these bands can be influenced by factors such as ring strain and substituents. acs.org

The C-O stretching vibrations of the ester group also provide valuable information, typically appearing as two strong bands in the 1300 to 1000 cm⁻¹ region. libretexts.org Additionally, C-H stretching vibrations from the cyclohexyl and methyl groups are expected in the 2850-3000 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Ketone C=O | Stretch | ~1715 |

| Ester C=O | Stretch | ~1735 |

| C-O (Ester) | Stretch | 1000-1300 (two bands) |

| C-H (Alkyl) | Stretch | 2850-3000 |

| Enol C=C | Stretch | ~1618-1624 |

| Enol C=O (conjugated) | Stretch | ~1656-1660 |

Note: The presence and intensity of enol-related peaks depend on the equilibrium between the keto and enol tautomers.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and analysis of synthesized compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate desired compounds from reaction mixtures. theseus.fiwfu.edu For the purification of β-keto esters, silica (B1680970) gel is commonly employed as the stationary phase. nih.govgoogle.com

The process involves packing a column with silica gel and eluting the crude product with a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). nih.govmdpi.com The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities. Less polar compounds travel down the column faster, while more polar compounds are retained longer on the polar silica gel. wfu.edu

The selection of the appropriate solvent system is crucial for achieving good separation and is often guided by preliminary analysis using thin-layer chromatography (TLC). theseus.finih.gov For β-keto esters, a common mobile phase is a gradient of ethyl acetate in hexane. nih.govmdpi.com Fractions are collected and analyzed, typically by TLC, to identify those containing the pure product. rochester.edu

Table 2: Typical Parameters for Flash Column Chromatography of β-Keto Esters

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 100-200 mesh) nih.gov |

| Mobile Phase | Typically a mixture of hexane and ethyl acetate nih.govmdpi.com |

| Elution | Gradient elution, increasing the proportion of the more polar solvent |

| Loading Method | The crude mixture is dissolved in a minimal amount of a suitable solvent and applied to the top of the column rochester.edu |

| Fraction Analysis | Thin-layer chromatography (TLC) theseus.fi |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to flash column chromatography.

The analysis of β-keto esters by reversed-phase HPLC (RP-HPLC) can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org The presence of two rapidly interconverting isomers can result in broad or split peaks. To overcome this, several strategies can be employed.

One approach is to increase the column temperature, which accelerates the interconversion rate between the keto and enol forms, potentially leading to a single, averaged peak. chromforum.org Another strategy involves adjusting the pH of the mobile phase; an acidic mobile phase can often speed up the tautomerization process sufficiently to improve peak shape. chromforum.org

The use of mixed-mode columns has also been shown to be effective for the analysis of β-diketones, a class of compounds that includes β-keto esters. chromforum.org These columns combine different retention mechanisms to achieve better separation and peak symmetry. For chiral β-keto esters or their derivatives, chiral HPLC using specialized columns, such as those with a Daicel Chiralcel OD phase, is employed to separate enantiomers. google.com

Table 3: Considerations for HPLC Analysis of β-Keto Esters

| Challenge | Potential Solution |

| Poor peak shape due to keto-enol tautomerism | Increase column temperature chromforum.org |

| Use an acidic mobile phase chromforum.org | |

| Employ mixed-mode chromatography columns chromforum.org | |

| Separation of enantiomers | Utilize chiral stationary phases (e.g., Daicel Chiralcel) google.com |

Computational Chemistry Approaches for Understanding Methyl 3 Cyclohexyl 3 Oxopropanoate

Molecular Modeling and Conformational Analysis

The three-dimensional structure of Methyl 3-cyclohexyl-3-oxopropanoate is not static. Due to the flexibility of the cyclohexyl ring and rotation around single bonds, the molecule can exist in various spatial arrangements known as conformations. Molecular modeling techniques, such as molecular mechanics and quantum chemical methods, are employed to identify the most stable conformations and to determine the energy differences between them.

The cyclohexane (B81311) ring typically adopts a chair conformation to minimize angular and torsional strain. For a substituted cyclohexane, the substituents can be in either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid steric hindrance with other atoms on the ring. In the case of this compound, the 3-oxopropanoate (B1240783) group is a large substituent that would be expected to predominantly occupy the equatorial position in the most stable chair conformation. Other, higher-energy conformations like the boat and twist-boat are also possible but are generally less populated at room temperature. Computational studies on related substituted cyclohexanones have quantified these energy differences. researchgate.net

Table 1: Calculated Relative Conformational Energies for Substituted Cyclohexanes (Illustrative Data from Analogous Systems)

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Chair | Equatorial | 0.00 | researchgate.net |

| Chair | Axial | ~1.7 - 2.0 | researchgate.net |

| Twist-Boat | - | ~5.5 | |

| Boat | - | ~6.9 |

Note: The data in this table are representative values from computational studies on substituted cyclohexanones and are intended to illustrate the typical energy differences between conformers. Specific values for this compound would require a dedicated computational study.

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a standard tool for investigating the electronic structure and properties of organic molecules. scirp.orgresearchgate.net DFT methods, often using functionals like B3LYP, can accurately predict molecular geometries, vibrational frequencies, and thermodynamic properties. researchgate.net For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy structure. scirp.org This optimized geometry provides information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can be used to determine important thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy of the molecule. scirp.org These values are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. researchgate.net

Table 2: Calculated Thermodynamic Properties for Representative β-Keto Esters using DFT (B3LYP/6-31G(d,p))

| Thermodynamic Property | Calculated Value (Illustrative) | Reference |

|---|---|---|

| Enthalpy (H) | Varies based on specific structure | researchgate.net |

| Gibbs Free Energy (G) | Varies based on specific structure | researchgate.net |

| Entropy (S) | Varies based on specific structure | researchgate.net |

Note: The values in this table are illustrative and would need to be specifically calculated for this compound.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound. For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies from a DFT calculation can be correlated with the peaks in an experimental IR spectrum. arxiv.org This helps in assigning specific vibrational modes to the observed absorption bands, such as the characteristic C=O stretching frequencies of the ketone and ester groups. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netresearchgate.net Comparing the predicted chemical shifts with experimental data can aid in the complete assignment of the NMR spectrum. rsc.org

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Representative Cyclohexyl-containing Compound

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Reference |

|---|---|---|---|

| C1 | Example Value | Example Value | rsc.org |

| C2 | Example Value | Example Value | rsc.org |

| ... | ... | ... | rsc.org |

Note: This table illustrates the principle of comparing experimental and calculated NMR data. Specific values for this compound would require a dedicated computational study.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into the transition states and intermediates that are often difficult to observe experimentally. numberanalytics.com The synthesis of this compound is typically achieved through a Claisen condensation reaction. byjus.comwikipedia.org Computational methods can model this reaction to determine the energy profile of the entire process.

The Claisen condensation involves the base-mediated condensation of two ester molecules. wikipedia.org A computational study would typically investigate the following key steps:

Enolate formation: A strong base removes an alpha-proton from an ester to form a nucleophilic enolate.

Nucleophilic attack: The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester product.

Table 4: Illustrative Calculated Activation Energies for a Claisen-type Condensation Reaction

| Reaction Step | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Enolate Formation | Example Value | numberanalytics.com |

| Nucleophilic Attack | Example Value | numberanalytics.com |

| Alkoxide Elimination | Example Value | numberanalytics.com |

Note: The values in this table are for illustrative purposes and would need to be calculated specifically for the synthesis of this compound.

Applications of Methyl 3 Cyclohexyl 3 Oxopropanoate in Complex Molecule Synthesis

A Precursor in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the dicarbonyl functionality in methyl 3-cyclohexyl-3-oxopropanoate allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of numerous heterocyclic scaffolds.

Pyrano[3,4-c]chromenes and Related Annulated Systems

While direct synthesis of pyrano[3,4-c]chromenes from this compound is not extensively documented, the general reactivity of β-ketoesters suggests a plausible pathway. The synthesis of related pyrano[3,2-c]chromene systems often involves a multicomponent reaction between a 4-hydroxycoumarin (B602359) derivative, an aldehyde, and an active methylene (B1212753) compound. organic-chemistry.orglibretexts.orgwikipedia.org A similar strategy could likely be employed for pyrano[3,4-c]chromenes.

A potential synthetic approach would involve the Knoevenagel condensation of an appropriate hydroxy-quinoline- or hydroxy-isoquinoline-carbaldehyde with this compound, followed by an intramolecular Michael addition and subsequent cyclization/dehydration to yield the desired annulated system. The cyclohexyl group would be incorporated at a key position on the pyran ring, influencing the lipophilicity and steric profile of the final molecule.

Table 1: Proposed Synthesis of a Pyrano[3,4-c]quinoline Derivative

| Reactant 1 | Reactant 2 | Catalyst | Proposed Product |

| 4-Hydroxyquinoline-3-carbaldehyde | This compound | Piperidine or another basic catalyst | 1-Cyclohexyl-1,2-dihydro-5H-pyrano[3,4-c]quinolin-5-one |

Pyrazoles and Triazoles

The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established transformation, most notably through the Knorr pyrazole (B372694) synthesis. acs.orgorganic-chemistry.org This reaction involves the condensation of a β-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The substitution pattern of the resulting pyrazole is dictated by the specific hydrazine used (e.g., hydrazine hydrate, phenylhydrazine).

Similarly, this β-ketoester can serve as a precursor for 1,2,3-triazoles, although the synthetic routes are often more complex. Modern approaches can involve multi-component reactions or cycloadditions where the dicarbonyl unit is transformed into a suitable intermediate for reaction with an azide (B81097) source. wikipedia.orgntu.edu.sg

Table 2: Synthesis of Pyrazole Derivatives from this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine hydrate | Methyl 5-cyclohexyl-1H-pyrazole-3-carboxylate |

| This compound | Phenylhydrazine | Methyl 5-cyclohexyl-1-phenyl-1H-pyrazole-3-carboxylate |

Piperidin-4-ones and Other Nitrogen-Containing Ring Systems

Piperidin-4-ones are important structural motifs in many biologically active compounds. The Hantzsch synthesis and related multicomponent reactions provide a versatile route to these heterocycles. In this context, this compound can react with an aldehyde and an amine (or ammonia) to construct the piperidin-4-one core. The reaction involves a series of condensations and Michael additions, ultimately leading to the formation of a dihydropyridine, which can then be reduced to the corresponding piperidinone.

Alternatively, a Dieckmann-like cyclization approach can be envisioned. This would involve first N-alkylation of an amino acid ester with a suitable substrate, followed by acylation with a cyclohexanecarbonyl equivalent and subsequent intramolecular condensation to form the piperidin-4-one ring.

Table 3: Hantzsch-type Synthesis of a Piperidin-4-one Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Formaldehyde | Methylamine | Methyl 1-methyl-2-cyclohexyl-4-oxopiperidine-3-carboxylate |

Tetramic Acids

Tetramic acids, or 2,4-pyrrolidinediones, are a class of heterocyclic compounds with a wide range of biological activities. A common synthetic route to these molecules involves the condensation of a β-ketoester with an α-amino acid or its corresponding ester. This reaction is typically a Dieckmann or a related intramolecular Claisen condensation.

In this synthesis, the amino group of an amino acid ester is first acylated by the β-ketoester, this compound. The resulting intermediate then undergoes a base-mediated intramolecular cyclization to form the tetramic acid ring system, with the cyclohexyl group positioned at the 3-acyl position.

Table 4: Synthesis of a Tetramic Acid Derivative

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Glycine methyl ester | Sodium methoxide | 3-(Cyclohexanecarbonyl)pyrrolidine-2,4-dione |

Quinoxaline (B1680401) Derivatives

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. However, synthetic routes utilizing β-ketoesters have also been developed. For instance, the reaction of o-phenylenediamine with a β-ketoester under specific conditions can lead to the formation of a benzodiazepinone intermediate, which can then be rearranged to a quinoxalone.

A more direct approach involves the reaction of a reactive derivative of the β-ketoester. For example, the reaction of o-phenylenediamine with 3-bromo-3-cyclohexyl-3-oxopropanoate (which can be prepared from the parent β-ketoester) would be expected to yield 3-(cyclohexanecarbonyl)-1H-quinoxalin-2-one. Additionally, modern synthetic methods have shown that quinoxaline derivatives can be obtained from β-ketoesters through oxidative cyclization reactions.

Table 5: Plausible Synthesis of a Quinoxaline Derivative

| Reactant 1 | Reactant 2 | Reaction Conditions | Expected Product |

| o-Phenylenediamine | This compound | Oxidative conditions (e.g., I2/DMSO) | 2-Cyclohexylquinoxaline |

Role in Natural Product Synthesis

The structural motifs present in this compound—a cyclohexyl ring and a keto-ester functionality—are found in a variety of natural products. The cyclohexyl ring is a common feature in many terpenoids and steroids, providing a rigid scaffold. The β-ketoester moiety is a versatile handle for carbon-carbon bond formation and for the construction of various heterocyclic systems that may be part of a larger natural product framework.

While a direct total synthesis of a specific natural product starting from this compound is not prominently featured in the literature, its potential as a key building block is significant. It can serve as a synthon for introducing a cyclohexanecarbonyl unit or a related fragment into a more complex molecule. For instance, in the synthesis of natural products containing a cyclohexyl group attached to a polyketide chain or a heterocyclic core, this compound could be a valuable starting material for elaboration. The synthesis of certain bioactive molecules with cyclohexyl appendages, such as some noviomimetic compounds, has involved the use of substituted cyclohexanol (B46403) derivatives, highlighting the importance of this ring system in medicinal chemistry.

Intermediate in Pharmaceutical and Agrochemical Synthesis

β-Keto esters are widely recognized as crucial intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their ability to undergo a variety of chemical transformations makes them ideal starting points for constructing complex molecular scaffolds.

While there is no direct evidence in the reviewed literature for the use of this compound in the synthesis of Pitavastatin, a closely related compound, ethyl 3-cyclopropyl-3-oxopropanoate , is a known precursor. This highlights the general utility of β-keto esters in the synthesis of the quinoline (B57606) core of Pitavastatin. The synthesis typically involves a cyclization reaction between the β-keto ester and an appropriately substituted aminobenzophenone.

Triazolopyrimidinone derivatives are a class of compounds with significant interest in medicinal chemistry. The synthesis of these heterocyclic systems can be achieved through the cyclization of a benzylated β-keto ester with 3,5-diaminotriazole. acs.org This reaction demonstrates the utility of β-keto esters as key synthons for building complex, fused-ring systems present in various biologically active molecules.

Exploration of Biological and Pharmacological Relevance of Methyl 3 Cyclohexyl 3 Oxopropanoate Scaffolds

Antimicrobial Activity Investigations of Derivatives

The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Derivatives incorporating cyclic moieties, such as the cyclohexyl group, have been a subject of interest for their potential to combat bacterial and fungal infections.

Antibacterial Potency Studies

Derivatives featuring a cyclohexyl or a related cyclic structure have demonstrated noteworthy antibacterial activity. For instance, certain cyclohexenone derivatives isolated from an endophytic fungus have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov One derivative, (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, exhibited a minimum inhibitory concentration (MIC) of 100 µg/ml against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

Furthermore, novel quinolinium derivatives have been synthesized and shown to possess strong antibacterial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli. nih.gov One such derivative with a 4-fluorophenyl group demonstrated superior antibacterial activity, with MIC values lower than those of methicillin (B1676495) and vancomycin (B549263) against resistant strains. nih.gov The mechanism of these quinolinium derivatives is suggested to involve the disruption of the GTPase activity and dynamic assembly of FtsZ, a key protein in bacterial cell division. nih.gov

Thymol (B1683141) derivatives, some of which feature cyclic structures, have also been investigated for their antibacterial properties. rsc.org Two thymol derivatives, 7-formyl-9-isobutyryloxy-8-hydroxythymol and another known compound, displayed significant in vitro antimicrobial activity against five bacterial strains with IC50 values ranging from 3.9 to 15.6 μg/mL. rsc.org

Table 1: Antibacterial Activity of Selected Cyclohexenone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/ml |

|---|---|---|

| (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Staphylococcus aureus | 100 |

| Pseudomonas aeruginosa | 100 | |

| (4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Staphylococcus aureus | 400 |

| Pseudomonas aeruginosa | 200 |

Antifungal Activity Evaluations

In addition to antibacterial properties, derivatives with cyclic structures have been evaluated for their efficacy against fungal pathogens. The same cyclohexenone derivatives that showed antibacterial effects were also tested against the opportunistic yeast Candida albicans. nih.gov The compound (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one had a MIC of 200 µg/ml, while (4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one showed weaker activity with a MIC greater than 400 µg/ml. nih.gov

Potential in Anticancer and Antitumor Research

The development of novel anticancer agents is a cornerstone of medicinal chemistry. The structural motif of a cyclohexyl ring is present in various compounds that have been investigated for their cytotoxic effects on cancer cells. Thymol derivatives, in particular, have shown promise in this area. rsc.org

Two thymol derivatives, 7-formyl-9-isobutyryloxy-8-hydroxythymol and a related known compound, were found to exhibit in vitro cytotoxic activity against three human tumor cell lines: MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer). rsc.org The IC50 values for these compounds ranged from 7.45 to 28.63 μM, indicating notable potency. rsc.org Two other related compounds demonstrated selective, albeit weaker, cytotoxicity against MCF-7 and NCI-H460 cell lines, with IC50 values between 44.65 and 83.19 μM. rsc.org

Furthermore, compounds containing a 1,3,4-oxadiazole (B1194373) ring, which can be synthesized from carboxylic acid derivatives, are known for their wide range of biological activities, including antiproliferative effects. nih.gov These compounds have been tested against various cancer cell lines and, in many cases, have shown activity exceeding that of reference drugs, highlighting their potential as a source for new anticancer therapies. nih.gov

Table 2: Cytotoxic Activity of Selected Thymol Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | MCF-7 | 7.45 - 28.63 |

| NCI-H460 | 7.45 - 28.63 | |

| HeLa | 7.45 - 28.63 | |

| Known Thymol Derivative | MCF-7 | 7.45 - 28.63 |

| NCI-H460 | 7.45 - 28.63 | |

| HeLa | 7.45 - 28.63 | |

| Other Thymol Derivatives (2 compounds) | MCF-7 | 44.65 - 83.19 |

| NCI-H460 | 44.65 - 83.19 |

Enzyme Inhibition Studies (e.g., Dihydroorotate Dehydrogenase Inhibitors)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and has emerged as a significant therapeutic target for a variety of diseases, including cancer, autoimmune disorders, and viral infections. nih.gov Inhibition of DHODH can lead to DNA damage and has been shown to have therapeutic effects. nih.gov While specific studies on methyl 3-cyclohexyl-3-oxopropanoate derivatives as DHODH inhibitors are not widely reported, the development of small molecule inhibitors for this enzyme is an active area of research. The structural features of the this compound scaffold could potentially be adapted to design novel DHODH inhibitors.

Other Pharmacological Activities (e.g., Antiviral, Anti-inflammatory)

The broad pharmacological potential of scaffolds related to this compound extends to antiviral and anti-inflammatory activities.

In the realm of antiviral research, various N-heterocycles have been identified as promising agents. mdpi.com For instance, pyrazole (B372694) derivatives have shown efficacy against influenza and other viruses. mdpi.com Additionally, 5'-arylchalcogeno-3-aminothymidine derivatives have been investigated for their antiviral effects against SARS-CoV-2. mdpi.comresearchgate.net Certain organoselenium derivatives of AZT demonstrated potent inhibition of viral replication with low cytotoxicity. mdpi.comresearchgate.net

Regarding anti-inflammatory properties, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated. nih.gov Some of these compounds have shown significant anti-inflammatory activity in both in vitro and in vivo models, with efficacy comparable to standard drugs like ibuprofen. nih.gov For example, a derivative with a p-chlorophenyl substitution displayed promising anti-inflammatory potential. nih.gov Novel derivatives of 12-N-methylcytisine have also been studied for their anti-inflammatory effects, with some showing an ability to inhibit carrageenan-induced paw edema in rats at levels comparable to diclofenac. nih.gov

While direct evidence for these activities from this compound derivatives is limited in the current literature, the demonstrated activities of structurally related compounds suggest that this scaffold could serve as a valuable starting point for the design and synthesis of new antiviral and anti-inflammatory agents.

Q & A

Q. What are the established synthetic routes for Methyl 3-cyclohexyl-3-oxopropanoate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via Claisen condensation or α-condensation of cyclohexyl methyl ketone with methyl carbonate derivatives. For example, describes a multicomponent reaction using this compound, 4-methyliodobenzene, nHF·pyridine, and mCPBA in dichloroethane at 40°C, achieving 91% yield after silica gel chromatography. Key parameters include stoichiometric control (e.g., 1.3 eq of mCPBA) and solvent selection (ClCH2CH2Cl) to enhance reactivity . Analogous methods for related β-keto esters (e.g., cyclopropyl derivatives) involve dimethyl carbonate and base catalysis .

Q. Table 1. Synthetic Approaches and Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Claisen Condensation | Cyclohexyl ketone, dimethyl carbonate, base | 85-90% | |

| Multicomponent Reaction | mCPBA, nHF·pyridine, ClCH2CH2Cl, 40°C | 91% |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (1H/13C) : Identifies ester (δ ~3.6 ppm for methoxy) and ketone (δ ~2.5-2.8 ppm for α-protons) groups. Compare with structural analogs (e.g., methyl 3-cyclopropyl-3-oxopropanoate) for expected shifts .

- IR Spectroscopy : Confirms carbonyl stretches (ester: ~1740 cm⁻¹; ketone: ~1710 cm⁻¹).

- Chromatography : Purification via silica gel column chromatography (hexane/ethyl acetate = 9:1) effectively isolates the compound, as demonstrated in . Physical properties (e.g., density: 1.059 g/cm³, boiling point: 133–134°C at 12 Torr) should align with standardized measurements .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products in multicomponent reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Use fluorinated bases like nHF·pyridine to enhance electrophilic reactivity while reducing side reactions (e.g., ester hydrolysis) .

- Solvent Effects : Polar aprotic solvents (e.g., dichloroethane) stabilize intermediates and improve regioselectivity.

- Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically.

- Purification : Optimize column chromatography gradients (e.g., hexane/EtOAc) to resolve closely eluting byproducts .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point) of this compound?

- Methodological Answer : Discrepancies may arise from measurement conditions (e.g., pressure) or purity. For example:

- reports a boiling point of 133–134°C at 12 Torr, while similar esters (e.g., methyl 3-cyclopropyl-3-oxopropanoate) boil at 193°C under atmospheric pressure .

- Resolution Steps :

Replicate measurements using calibrated equipment under controlled pressure.

Verify purity via GC-MS or HPLC to exclude impurities affecting boiling points.

Cross-reference with computational models (e.g., COSMO-RS) to predict vapor-liquid equilibria .

Q. How can mechanistic studies elucidate the role of this compound in enantioselective catalysis?

- Methodological Answer :

- Isotopic Labeling : Use deuterated or 13C-labeled analogs to trace reaction pathways (e.g., ketone participation in nucleophilic additions).

- Kinetic Profiling : Monitor intermediate formation via stopped-flow NMR or time-resolved IR.

- Computational Modeling : Employ DFT calculations to map transition states and identify steric effects from the cyclohexyl group .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for this compound in the literature?

- Methodological Answer :

- Standardized Protocols : Ensure NMR spectra are acquired under identical conditions (solvent, temperature, concentration).

- Cross-Validation : Compare with structurally related compounds (e.g., methyl 3-(2-oxocyclohexyl)propanoate in ) to identify consistent spectral markers .

- Collaborative Studies : Share raw data (e.g., FID files) via open-access platforms for independent verification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.